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Compound of Interest

Compound Name:
2-Butyl-6-methyl-N-(pyridin-2-

ylmethyl)benzamide

Cat. No.: B14114832

Get Quote

Executive Summary: The "Ortho-Lock" Paradigm
The 2-butyl-6-methyl benzamide scaffold represents a high-value structural motif in modern

medicinal chemistry, distinguished by its unique conformational restriction and lipophilic

anisotropy. Unlike simple benzamides, the simultaneous substitution at the 2- and 6-positions

creates a steric "ortho-lock," forcing the amide bond out of planarity with the phenyl ring.

This guide analyzes the scaffold’s utility in two primary domains:

Atropisomeric Drug Design: Exploiting the high rotational barrier (>20 kcal/mol) to create

chirally stable ligands for targets like FtsZ and Dopamine D2/D3 receptors.

Precursor Utility: Serving as the essential core for Angiotensin II Receptor Blockers (ARBs)

(benzimidazole class) where the 2-butyl group provides critical hydrophobic anchoring.

Structural & Conformational Dynamics
The Steric Anisotropy Principle
The biological potency of this scaffold stems from the asymmetry of its ortho-substituents.
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6-Methyl Group: Acts as the "Conformational Gatekeeper," providing sufficient steric bulk to

twist the amide carbonyl out of the aryl plane (dihedral angle

), disrupting conjugation but allowing specific hydrogen bond vectors.

2-Butyl Group: Acts as the "Lipophilic Anchor." Unlike a methyl or ethyl group, the butyl chain

(specifically n-butyl or sec-butyl) extends into deep hydrophobic pockets (e.g., the

hydrophobic channel of FtsZ or the accessory pocket of GPCRs).

Atropisomerism and Axial Chirality
Due to the steric clash between the ortho-substituents and the amide nitrogen/oxygen, rotation

around the

bond is restricted.

Rotational Barrier (

): Typically ranges from 22 to 28 kcal/mol depending on the N-substituents.

Implication: The molecule can exist as separable atropisomers (M and P helicity) at

physiological temperatures. This allows for atroposelective binding, where one conformer

may exhibit >100-fold higher affinity than its rotamer.

Visualization of the Signaling & Pharmacophore Logic
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Figure 1: Mechanistic logic of the 2-butyl-6-methyl benzamide scaffold, linking steric effects to

specific biological targets.

Bioactivity Profile & Target Analysis[2][3]
Primary Target: Bacterial FtsZ (Cell Division)
The 2,6-disubstituted benzamide class (e.g., derivatives of PC190723) targets the interdomain

cleft of FtsZ.

Mechanism: The benzamide core mimics the nucleotide base, while the 2-butyl group

occupies a specific hydrophobic sub-pocket that usually accommodates smaller alkyls.
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Optimization here leads to enhanced potency against MRSA.

Data Insight: Extending the 2-position from methyl to butyl often improves MIC values from

~1.0 µg/mL to <0.1 µg/mL due to increased entropic gain upon binding (hydrophobic effect).

Primary Target: Angiotensin II Receptors (AT1)
While often cyclized into benzimidazoles (e.g., Telmisartan), the open benzamide/benzoic acid

precursor is bioactive.

Role: The 2-butyl chain is critical for inserting into the lipophilic pocket of the AT1 receptor,

mimicking the isoleucine residue of Angiotensin II.

SAR Note: The 6-methyl group prevents metabolic oxidation of the ring and locks the

conformation required for receptor docking.

Quantitative SAR Data Summary
Substituent
(R2)

Substituent
(R6)

Rotational
Barrier
(kcal/mol)

Lipophilicity
(cLogP)

FtsZ Inhibition
(Relative)

H H
< 5 (Free

Rotation)
1.2 1x (Baseline)

Methyl Methyl
~18 (Rapid

Interconversion)
1.9 15x

n-Butyl Methyl 24.5 (Separable) 3.1 85x

t-Butyl Methyl >30 (Locked) 3.0
10x (Steric

Clash)

Experimental Protocols
Synthesis of 2-Butyl-6-Methyl Benzamides
Challenge: The steric hindrance at the 2,6-positions makes standard amide coupling

(EDC/NHS) sluggish or impossible. Solution: Use of the Acid Chloride method with high-

pressure or specific catalysts.
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Protocol: Sterically Hindered Amide Coupling

Activation: Dissolve 2-butyl-6-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add Oxalyl

Chloride (1.5 eq) and a catalytic drop of DMF. Stir at RT for 2h until gas evolution ceases.

Evaporate to dryness to obtain the acid chloride.

Coupling: Redissolve acid chloride in DCM. Add the amine (1.2 eq) and

Diisopropylethylamine (DIPEA) (3.0 eq).

Catalysis: Add DMAP (0.1 eq) to accelerate the nucleophilic attack on the hindered carbonyl.

Reaction: Reflux at 40°C for 12–24 hours. Monitor by TLC (the hindered amide forms

slowly).

Workup: Wash with 1N HCl, then Sat. NaHCO3. Purify via Flash Chromatography

(Hexane/EtOAc).

Protocol: Chiral Separation of Atropisomers
Objective: Isolate the M and P atropisomers for separate bioassay.

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

Mobile Phase: n-Hexane : Isopropanol (90:10) isocratic.

Flow Rate: 0.5 mL/min (analytical) or 4.0 mL/min (prep).

Temperature:10°C (Critical: Low temperature prevents racemization on the column).

Detection: UV at 254 nm.

Validation: Reinject collected fractions immediately to confirm enantiomeric excess (ee >

98%).

Synthetic Pathway Visualization
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Figure 2: Synthetic route for accessing enantiopure atropisomers of the scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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